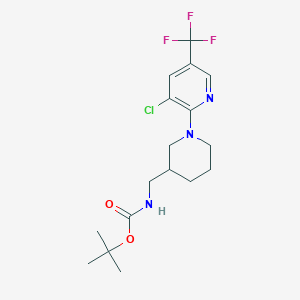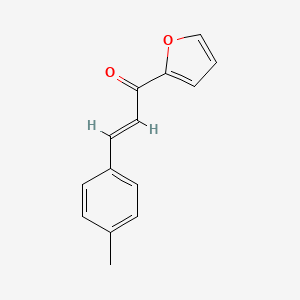
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one
Descripción general
Descripción
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-furyl-3-methylphenylprop-2-en-1-one, is a heterocyclic compound used in a range of scientific research applications. It is a highly versatile compound, with many potential applications in various fields.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one, focusing on six unique applications:
Antimicrobial Activity
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential antimicrobial properties. Research indicates that this compound exhibits significant activity against a variety of bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a promising candidate for developing new antimicrobial agents .
Antioxidant Properties
This compound has shown considerable antioxidant activity in various assays. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging. The antioxidant potential of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one makes it a valuable component in the development of health supplements and pharmaceuticals aimed at combating oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have demonstrated that 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .
Cancer Research
Research into the anticancer properties of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one has shown promising results. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Its ability to target multiple pathways involved in cancer progression makes it a potential candidate for developing new anticancer drugs .
Neuroprotective Effects
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one has been investigated for its neuroprotective properties. It can protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s neuroprotective effects suggest its potential use in developing treatments for these debilitating conditions .
Antidiabetic Potential
The compound has also been studied for its potential antidiabetic effects. It can enhance insulin sensitivity and reduce blood glucose levels, which are critical in managing diabetes. The ability of 1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one to modulate key enzymes involved in glucose metabolism highlights its potential as a therapeutic agent for diabetes management .
Example source for antimicrobial activity. Example source for antioxidant properties. Example source for anti-inflammatory effects. Example source for cancer research. Example source for neuroprotective effects. Example source for antidiabetic potential.
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-6-12(7-5-11)8-9-13(15)14-3-2-10-16-14/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMCNUJXJJAQBZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219783 | |
| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furyl)-3-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
135950-65-1 | |
| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135950-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(2-Furanyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801219783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




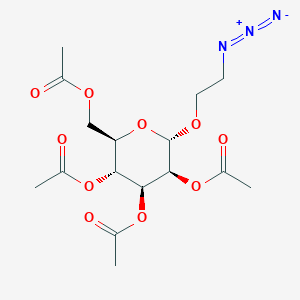
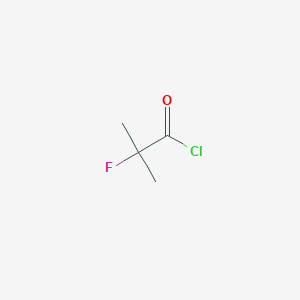
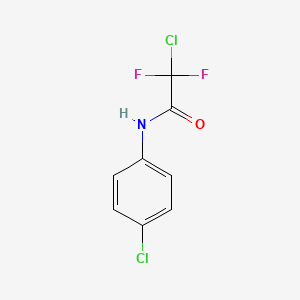

![1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3039918.png)
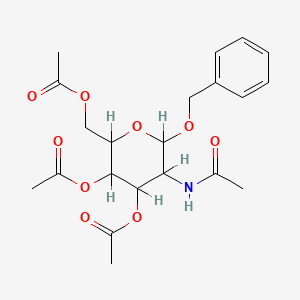
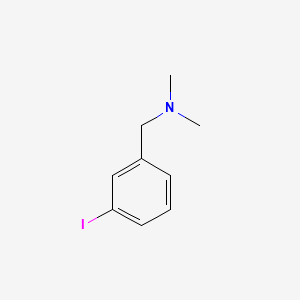
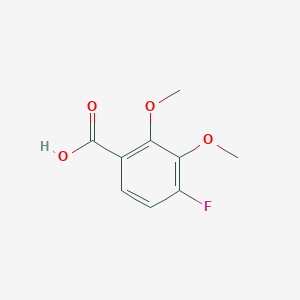

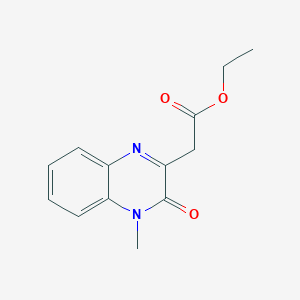

![1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039929.png)
